Cas no 1011-17-2 (2-piperazin-1-ylphenol)

2-piperazin-1-ylphenol Chemical and Physical Properties
Names and Identifiers
-
- 2-(Piperazin-1-yl)phenol
- 1-(2-Hydroxyphenyl)piperazine
- 2-(1-Piperazino)phenol
- 2-(1-Piperazinyl)phenol
- 2-(1-Piperazinyl)-phenol
- 2-piperazin-1-ylphenol
- 1-(o-Hydroxyphenyl)piperazine
- N-(2-Hydroxyphenyl)piperazine
- 2-Piperazinophenol
- RARECHEM AH CK 0117
- o-(1-piperazinyl)phenol
- LABOTEST-BB LT01596124
- 2-(1-Piperazinyl) phenol
- 2-(1-PIPERAZINO)PHENOL 98%
- Phenol, 2-(1-piperazinyl)-
- 2-Piperazin-1-yl-phenol
- 1-(2-Hydroxyphenyl)-piperazine
- 2-piperazinylphenol
- 2-(piperazine-1-yl)phenol
- Oprea1_446736
- 1-(2-Hydroxyphenyl)piperazine, 97%
- NS00023026
- 1-(2-hydroxy-phenyl)-piperazine
- Z104478056
- SCHEMBL531748
- 4-(2-hydroxyphenyl)-piperazine
- DTXSID90143733
- PD180700
- AE-562/41428846
- CHEMBL266250
- 2-(1-Piperazinyl)Phenol hydrochloride
- F2190-0532
- EINECS 213-782-5
- UORNTHBBLYBAJJ-UHFFFAOYSA-N
- H10665
- AMY17894
- EN300-20404
- MFCD00190246
- SY014761
- FT-0629153
- AKOS000119523
- N-(2-Hydroxyphenyl)piperprazine
- BDBM50017456
- FS-1232
- M3A5WD54AW
- Phenol,2-(1-piperazinyl)-
- AC-23077
- 1011-17-2
- DB-018439
- STL186168
-
- MDL: MFCD00190246
- Inchi: 1S/C10H14N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2
- InChI Key: UORNTHBBLYBAJJ-UHFFFAOYSA-N
- SMILES: O([H])C1=C([H])C([H])=C([H])C([H])=C1N1C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H]
- BRN: 10646
Computed Properties
- Exact Mass: 178.11100
- Monoisotopic Mass: 178.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1
Experimental Properties
- Color/Form: Not determined.
- Density: 1.141
- Melting Point: 125-129 °C
- Boiling Point: 328.2 °C at 760 mmHg
- Flash Point: 152.3 °C
- PSA: 35.50000
- LogP: 1.19560
- Solubility: Not determined
2-piperazin-1-ylphenol Security Information
- Signal Word:Warning
- Hazard Statement: H317-H319
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 25-36/37/38
- Safety Instruction: S26-S37/39-S45
-
Hazardous Material Identification:
- Safety Term:8
- PackingGroup:III
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature(BD12210)
- Packing Group:III
- HazardClass:8
- Risk Phrases:R34
2-piperazin-1-ylphenol Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-piperazin-1-ylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00102-5g |
2-piperazin-1-ylphenol |
1011-17-2 | 97% | 5g |
100.00 | 2021-07-09 | |
Enamine | EN300-20404-0.05g |
2-(piperazin-1-yl)phenol |
1011-17-2 | 84.0% | 0.05g |
$19.0 | 2025-02-20 | |
Enamine | EN300-20404-1.0g |
2-(piperazin-1-yl)phenol |
1011-17-2 | 84.0% | 1.0g |
$25.0 | 2025-02-20 | |
Enamine | EN300-20404-100.0g |
2-(piperazin-1-yl)phenol |
1011-17-2 | 84.0% | 100.0g |
$321.0 | 2025-02-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004414-1g |
2-piperazin-1-ylphenol |
1011-17-2 | 97% | 1g |
¥68 | 2023-09-11 | |
TRC | P482515-50mg |
2-(Piperazin-1-yl)phenol |
1011-17-2 | 50mg |
60.00 | 2021-07-19 | ||
abcr | AB125969-50 g |
2-(1-Piperazino)phenol, 98%; . |
1011-17-2 | 98% | 50g |
€152.60 | 2023-05-10 | |
Chemenu | CM116941-25g |
1-(2-Hydroxyphenyl)piperazine |
1011-17-2 | 95%+ | 25g |
$64 | 2023-02-19 | |
Apollo Scientific | OR4153-50g |
1-(2-Hydroxyphenyl)piperazine |
1011-17-2 | 0.98 | 50g |
£134.00 | 2025-02-20 | |
Life Chemicals | F2190-0532-0.25g |
2-(1-Piperazino)phenol |
1011-17-2 | 95%+ | 0.25g |
$18.0 | 2023-09-06 |
2-piperazin-1-ylphenol Related Literature
-
Gopi Krishnan,Sytze de Graaf,Gert H. ten Brink,Marcel A. Verheijen,Bart J. Kooi,George Palasantzas Nanoscale 2018 10 1297
-
2. One Hundred and Eighth Annual General Meeting
Additional information on 2-piperazin-1-ylphenol
Chemical Profile of 2-piperazin-1-ylphenol (CAS No. 1011-17-2)
2-piperazin-1-ylphenol, identified by its Chemical Abstracts Service (CAS) number 1011-17-2, is a heterocyclic organic compound featuring a piperazine moiety linked to a phenolic group. This molecular structure imparts unique chemical and pharmacological properties, making it a subject of significant interest in the field of medicinal chemistry and drug discovery. The compound’s dual functionalization—combining the basic nitrogen atoms of piperazine with the hydroxyl group of phenol—creates a versatile scaffold for further derivatization and biological evaluation.
The significance of 2-piperazin-1-ylphenol stems from its potential applications in the development of therapeutic agents. Piperazine derivatives are well-documented for their role as pharmacophores in various drugs, including antihistamines, antipsychotics, and antifungals. The phenolic moiety, on the other hand, contributes to hydrogen bonding capabilities and redox activity, which are crucial for drug-receptor interactions. Together, these features make 2-piperazin-1-ylphenol a promising candidate for designing novel bioactive molecules.
Recent advancements in computational chemistry and molecular modeling have enhanced the understanding of how 2-piperazin-1-ylphenol interacts with biological targets. Studies indicate that the compound can modulate enzyme activity and receptor binding through its piperazine ring, which exhibits favorable interactions with acidic or basic residues in protein binding pockets. Additionally, the phenolic group’s ability to engage in hydrophobic and hydrophilic interactions further broadens its utility in drug design.
In the realm of medicinal chemistry, 2-piperazin-1-ylphenol has been explored as a precursor for synthesizing more complex derivatives with enhanced pharmacological profiles. For instance, researchers have investigated its potential as an intermediate in the development of kinase inhibitors, where the piperazine moiety can serve as a hinge-binding element. Moreover, modifications to the phenolic group have yielded compounds with improved solubility and metabolic stability, addressing key challenges in drug formulation.
The compound’s redox-active nature has also attracted attention for its potential applications in prodrug design and targeted therapy. Phenols are known to undergo redox cycling, generating reactive oxygen species (ROS) under specific conditions. This property could be leveraged to develop prodrugs that release active therapeutic agents selectively within pathological environments, such as tumor tissues or sites of inflammation.
Emerging research suggests that 2-piperazin-1-ylphenol may have applications beyond traditional small-molecule drug development. Its structural motifs have been incorporated into peptidomimetics and nucleoside analogs, demonstrating versatility in molecular construction. Such hybrid approaches often lead to compounds with improved bioavailability and reduced off-target effects compared to parent molecules.
The synthesis of 2-piperazin-1-ylphenol typically involves multi-step organic reactions, starting from commercially available precursors such as aniline derivatives and piperazine. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are critical for transitioning laboratory findings into viable candidates for preclinical and clinical evaluation.
From a regulatory perspective, 2-piperazin-1-ylphenol (CAS No. 1011-17-2) is classified as a chemical intermediate rather than an end-product pharmaceutical agent. However, its role as a building block for active pharmaceutical ingredients (APIs) underscores its importance in the pharmaceutical supply chain. Regulatory agencies require rigorous characterization and safety assessments for such intermediates to ensure compliance with Good Manufacturing Practices (GMP) and environmental safety standards.
The growing interest in 2-piperazin-1-ylphenol reflects broader trends in drug discovery toward rational design and targeted therapy. By leveraging structural features like the piperazine ring and phenolic group, chemists can fine-tune molecular properties to achieve desired pharmacokinetic profiles. This approach aligns with the shift toward precision medicine, where individual patient characteristics guide drug development strategies.
In conclusion, 2-piperazin-1-ylphenol represents a valuable scaffold with diverse applications in medicinal chemistry and biotechnology. Its unique structural features offer opportunities for developing innovative therapeutic agents while addressing unmet medical needs. As research continues to uncover new biological targets and synthetic strategies, 2-piperazin-1-ylphenol is poised to remain at the forefront of drug discovery efforts.
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